1-monoacilgliceroli
1-Monoacylglycerols are a class of lipids derived from the hydrolysis of triacylglycerols, resulting in one fatty acid and two glycerol molecules. These compounds are known for their versatile applications across various industries due to their unique chemical properties. In the food industry, 1-monoglycerides serve as emulsifiers, enhancing the stability and texture of products such as bakery items, confectionery, and dairy goods. Additionally, they can improve whipping characteristics in whipped cream and stabilize foams in ice creams. In pharmaceuticals, these compounds are used for their lubricating properties to facilitate drug delivery systems and as excipients in tablet formulations. Their solubility and emulsifying capabilities make them valuable additives in cosmetics where they help maintain product consistency and stability.

Struttura | Nome chimico | CAS | MF |
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1-(18-Methyleicosanoyl)-glycerol | 165967-95-3 | C24H48O4 |
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(2r)-2,3-Dihydroxypropyl Dodecanoate | 5309-44-4 | C15H30O4 |
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Aggreceride A | 19207-26-2 | C18H36O4 |
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Pentadecanoic acid,14-methyl-, 2,3-dihydroxypropyl ester (9CI) | 104700-85-8 | C19H38O4 |
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Hexadecanoic acid,15-methyl-, 2,3-dihydroxypropyl ester (9CI) | 104700-86-9 | C20H40O4 |
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Isohexadecanoic acid, monoester with glycerol | 94248-66-5 | C19H38O4 |
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Glycerol Monoleate | 25496-72-4 | C21H40O4 |
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Monostearin | 123-94-4 | C21H42O4 |
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3-Palmitoyl-sn-glycerol | 5309-46-6 | C19H38O4 |
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1,2,3-Propanetriol, 1-acetate, (R)- | 57416-04-3 | C5H10O4 |
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